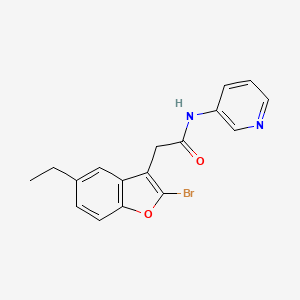![molecular formula C22H24Cl2N2O2 B5468790 {4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5468790.png)
{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride, also known as YH249, is a novel selective dopamine D3 receptor antagonist. It has been found to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders.
作用机制
{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride selectively blocks dopamine D3 receptors, which are primarily located in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation, and is known to be dysregulated in addiction and other psychiatric disorders. By blocking dopamine D3 receptors, this compound may reduce drug-seeking behavior and other addictive behaviors, as well as alleviate symptoms of schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for dopamine D3 receptors, with a Ki value of 0.6 nM. It has also been found to have a low affinity for other dopamine receptor subtypes, as well as other neurotransmitter receptors. In animal studies, this compound has been shown to reduce drug-seeking behavior and other addictive behaviors, as well as improve cognitive function in animal models of schizophrenia. It has also been found to have a favorable safety profile, with no significant adverse effects reported.
实验室实验的优点和局限性
One advantage of {4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride is its high selectivity for dopamine D3 receptors, which allows for more precise targeting of this receptor subtype. This may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on {4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which may have even greater therapeutic potential for addiction and other psychiatric disorders. Another area of interest is the investigation of this compound in combination with other drugs, such as antipsychotics or other addiction treatments, to determine if it has synergistic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential for use in clinical settings.
合成方法
The synthesis of {4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride involves a series of chemical reactions, starting with the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde. This intermediate is then reacted with 3-pyridinylmethylamine to form the final product, this compound. The synthesis process has been optimized to achieve a high yield of the final product.
科学研究应用
{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. It has been found to selectively block dopamine D3 receptors, which are known to be involved in drug-seeking behavior and the development of addiction. This compound has also been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be a promising treatment for this disorder.
属性
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2.ClH/c1-2-26-22-12-18(13-25-15-19-4-3-11-24-14-19)7-10-21(22)27-16-17-5-8-20(23)9-6-17;/h3-12,14,25H,2,13,15-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWZHHCKNXAMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-hydroxybenzoate dihydrochloride](/img/structure/B5468722.png)

![3-(4-bromophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5468729.png)
![2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)ethanol](/img/structure/B5468734.png)
![1-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5468740.png)

![3-{2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy}pyridine](/img/structure/B5468749.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5468761.png)
![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5468766.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5468786.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5468794.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5468796.png)